molecular formula C22H16Cl2N2O2S B301117 3-(4-chlorophenyl)-5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione

3-(4-chlorophenyl)-5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione

Cat. No. B301117
M. Wt: 443.3 g/mol
InChI Key: ZNYVNHRFSROBOI-NDENLUEZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorophenyl)-5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione is a synthetic compound that belongs to the class of thiazolidinediones. It has been the subject of scientific research due to its potential as a therapeutic agent for various diseases such as diabetes, cancer, and inflammation.

Scientific Research Applications

3-(4-chlorophenyl)-5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione has been extensively studied for its potential as a therapeutic agent for various diseases. In diabetes research, it has been shown to improve insulin sensitivity and glucose uptake in adipocytes. It also has anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, it has been shown to have anticancer activity by inducing apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione involves the activation of peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a transcription factor that regulates glucose and lipid metabolism, as well as inflammation. Activation of PPARγ by 3-(4-chlorophenyl)-5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione leads to increased insulin sensitivity, glucose uptake, and anti-inflammatory effects.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione has been shown to have several biochemical and physiological effects. It increases insulin sensitivity and glucose uptake in adipocytes, leading to improved glucose homeostasis. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to induce apoptosis in cancer cells, making it a potential anticancer agent.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(4-chlorophenyl)-5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione in lab experiments is its high potency and specificity for PPARγ activation. This allows for precise control over the experimental conditions and reduces the risk of off-target effects. However, one limitation of using this compound is its potential toxicity at high concentrations. Careful dose optimization is necessary to ensure the safety of the experimental subjects.

Future Directions

There are several future directions for research on 3-(4-chlorophenyl)-5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research is its potential as a modulator of the gut microbiome, which has been implicated in various diseases such as obesity and inflammatory bowel disease. Additionally, further studies are needed to optimize the synthesis method and improve the safety profile of this compound for clinical use.
In conclusion, 3-(4-chlorophenyl)-5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione has shown promise as a therapeutic agent for various diseases due to its ability to activate PPARγ and its subsequent effects on glucose homeostasis, inflammation, and cancer cell apoptosis. Further research is needed to explore its potential in other disease areas and to optimize its synthesis and safety profile.

Synthesis Methods

The synthesis of 3-(4-chlorophenyl)-5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione involves the reaction of 4-chlorobenzaldehyde with 2,5-dimethyl-1H-pyrrole-3-carboxylic acid in the presence of acetic anhydride. The resulting product is then treated with thiosemicarbazide and chloroacetic acid to obtain the final compound. This synthesis method has been optimized for high yield and purity, making it suitable for large-scale production.

properties

Product Name

3-(4-chlorophenyl)-5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione

Molecular Formula

C22H16Cl2N2O2S

Molecular Weight

443.3 g/mol

IUPAC Name

(5Z)-3-(4-chlorophenyl)-5-[[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C22H16Cl2N2O2S/c1-13-11-15(14(2)25(13)18-7-3-16(23)4-8-18)12-20-21(27)26(22(28)29-20)19-9-5-17(24)6-10-19/h3-12H,1-2H3/b20-12-

InChI Key

ZNYVNHRFSROBOI-NDENLUEZSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)/C=C\3/C(=O)N(C(=O)S3)C4=CC=C(C=C4)Cl

SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)C=C3C(=O)N(C(=O)S3)C4=CC=C(C=C4)Cl

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)C=C3C(=O)N(C(=O)S3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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